N-Ethyl-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
N-Ethyl-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multi-step organic reactions. . The reaction conditions often require a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can participate in reduction reactions to form different derivatives.
Substitution: The boronate ester group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Ethyl-4-methyl-3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
N-Ethyl-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-Ethyl-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects involves interactions with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies and as a probe in biochemical assays. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate
Uniqueness
N-Ethyl-4-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both a nitro group and a boronate ester allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-ethyl-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O4/c1-7-16-12-11(18(19)20)9(2)10(8-17-12)15-21-13(3,4)14(5,6)22-15/h8H,7H2,1-6H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOOTZUWTPJJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)[N+](=O)[O-])NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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